2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide
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Overview
Description
2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This structure is notable for its presence in various pharmacologically active molecules, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions (Suzuki reactions) and Vilsmeier-Haack reactions are employed to integrate various functional groups into the imidazo[1,2-a]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction often leads to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects. The pathways involved may include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in its pharmacological profile.
Imidazo[1,2-a]pyrimidine: Closely related and often used interchangeably in medicinal chemistry.
Pyrimidine Derivatives: Exhibit a wide range of biological activities, including antiviral and antibacterial properties.
Uniqueness
What sets 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide apart is its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
2-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-11-15(8-7-13(16)3)17-12-23-10-6-9-20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMFPPVAPJYHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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